molecular formula C9H10OS B1585429 (Phenylthio)propanone CAS No. 5042-53-5

(Phenylthio)propanone

Cat. No. B1585429
Key on ui cas rn: 5042-53-5
M. Wt: 166.24 g/mol
InChI Key: XREBEJBUPRGGTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08178684B2

Procedure details

13.8 g (100.0 mmol) of K2CO3 were added to a solution of 5.1 ml (50.0 mmol) of thiophenol and 4.22 ml (52.5 mmol) of chloroacetone in DMF (30 ml), and the mixture was stirred for 2 h at RT. Concentration in vacuo was then carried out. The residue was purified by means of CC (EA/hex 15:85), yielding 7.7 g (46.3 mmol, 93%) of 1-(phenylthio)propan-2-one.
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
5.1 mL
Type
reactant
Reaction Step One
Quantity
4.22 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[K+].[K+].[C:7]1([SH:13])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.Cl[CH2:15][C:16](=[O:18])[CH3:17]>CN(C=O)C>[C:7]1([S:13][CH2:15][C:16](=[O:18])[CH3:17])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
5.1 mL
Type
reactant
Smiles
C1(=CC=CC=C1)S
Name
Quantity
4.22 mL
Type
reactant
Smiles
ClCC(C)=O
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Concentration in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by means of CC (EA/hex 15:85)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC(C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 46.3 mmol
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.